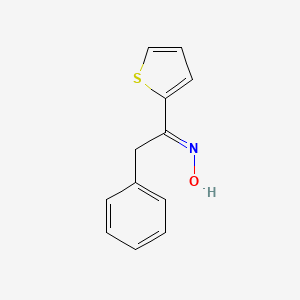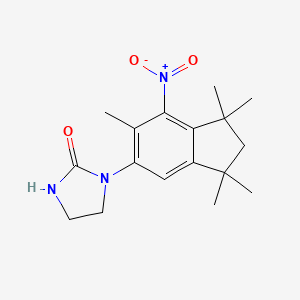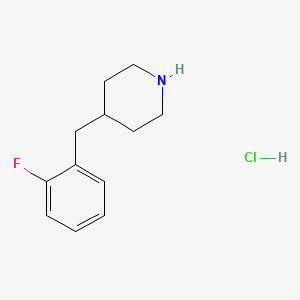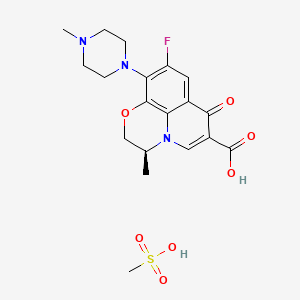
Levofloxacin mesylate
Übersicht
Beschreibung
Levofloxacin mesylate is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is the mesylate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. This compound is known for its broad-spectrum antibacterial activity, making it effective against both gram-positive and gram-negative bacteria .
Wirkmechanismus
Target of Action
Levofloxacin mesylate, a fluoroquinolone antibiotic, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, each having unique functions within the bacterial cell .
Mode of Action
This compound exerts its antimicrobial activity by inhibiting these targets. The interaction of this compound with DNA gyrase and topoisomerase IV results in the prevention of bacterial DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA replication and transcription in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disruption in the DNA replication and transcription pathways leads to the death of the bacterial cell .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties. It is rapidly and completely absorbed, and its oral tablet and solution formulations are bioequivalent . This compound is widely distributed in the body, including in the skin tissue, prostate, and lung tissue . It undergoes minimal metabolism in the liver and is primarily excreted as unchanged drug in the urine . These properties contribute to the high bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial DNA replication and transcription processes, leading to bacterial cell death . This results in the effective treatment of infections caused by susceptible bacteria, including those of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of competing species in the aqueous phase can hamper the uptake of this compound . Additionally, the degradation of this compound in aqueous solution can be influenced by advanced oxidation processes . Understanding these environmental influences is crucial for optimizing the use of this compound in different settings.
Biochemische Analyse
Biochemical Properties
Levofloxacin mesylate plays a crucial role in biochemical reactions by targeting bacterial enzymes. It primarily interacts with DNA gyrase and topoisomerase IV. DNA gyrase introduces negative supercoils into DNA, which is essential for DNA replication and transcription. Topoisomerase IV is involved in the separation of replicated chromosomal DNA into daughter cells during cell division. By inhibiting these enzymes, this compound prevents bacterial DNA replication and transcription, leading to cell death. Additionally, this compound has been shown to interact with other biomolecules such as proteins involved in bacterial cell wall synthesis, further contributing to its antibacterial effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. This disruption also affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound can induce oxidative stress and apoptosis at high concentrations. It has been observed to influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, this compound inhibits their activity, preventing the supercoiling and separation of bacterial DNA. This inhibition leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. Additionally, this compound has been shown to inhibit the activity of other enzymes involved in bacterial cell wall synthesis, further enhancing its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound maintains its antibacterial activity for extended periods, although its potency may decrease slightly over time. In in vitro studies, the compound has been shown to induce bacterial cell death within hours of exposure, with the effects persisting for several days .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levofloxacin mesylate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, levofloxacin, which involves the cyclization of a quinolone derivative. The final step involves the reaction of levofloxacin with methanesulfonic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Levofloxacin mesylate undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinolone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of levofloxacin, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Levofloxacin mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of fluoroquinolone chemistry and reactivity.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Extensively used in clinical research for the treatment of respiratory, urinary, and skin infections.
Industry: Employed in the development of new antibacterial agents and formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Moxifloxacin
- Gatifloxacin
- Gemifloxacin
- Ciprofloxacin
Comparison
Levofloxacin mesylate is unique among fluoroquinolones due to its high potency and broad-spectrum activity. It has a higher affinity for bacterial DNA gyrase and topoisomerase IV compared to other fluoroquinolones, making it more effective against resistant bacterial strains. Additionally, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and tissue penetration .
This compound stands out for its efficacy in treating a wide range of infections, making it a valuable antibiotic in both clinical and research settings.
Eigenschaften
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPLOATUDIRNAS-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673048 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226578-51-4 | |
| Record name | Levofloxacin mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


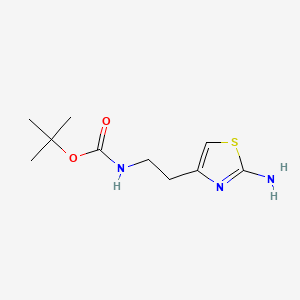
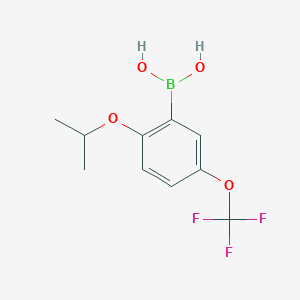
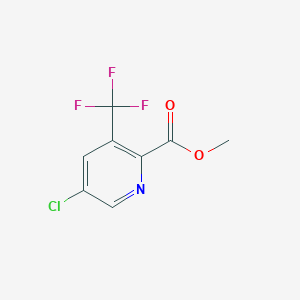
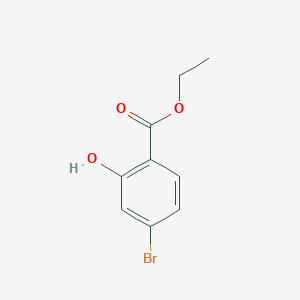
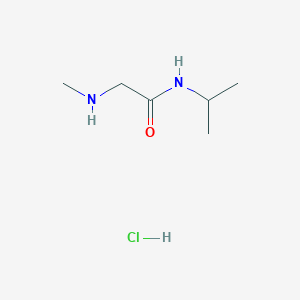



![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)
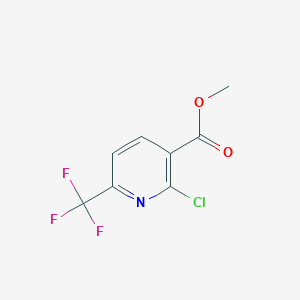
![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)
